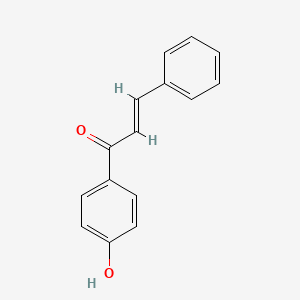
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a (3-methoxy-phenylamino) group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with (3-Methoxy-phenylamino) Group: The thiophene ring is then subjected to a nucleophilic aromatic substitution reaction with 3-methoxyaniline under basic conditions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and the Friedel-Crafts acylation, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the (3-methoxy-phenylamino) moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of (3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The (3-methoxy-phenylamino) group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxy-phenylamino)-benzeneacetic acid: Similar structure but with a benzene ring instead of a thiophene ring.
(3-Methoxy-phenylamino)-furan-2-yl-acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(3-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-5-2-4-9(8-10)14-12(13(15)16)11-6-3-7-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKMMHCJKEMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(4-Methoxyphenoxy)ethyl]ammonium chloride](/img/structure/B7724829.png)




